2-Chloro-4-(4-methoxyphenyl)toluene
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Overview
Description
2-Chloro-4-(4-methoxyphenyl)toluene: is an organic compound with the molecular formula C14H13ClO . It is a derivative of toluene, where the methyl group is substituted with a chloro group and a methoxyphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methoxyphenyl)toluene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(4-methoxyphenyl)toluene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid or an aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 4-(4-methoxyphenyl)benzoic acid.
Reduction: Formation of 4-(4-methoxyphenyl)toluene.
Substitution: Formation of 4-(4-methoxyphenyl)aniline.
Scientific Research Applications
2-Chloro-4-(4-methoxyphenyl)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)toluene involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for catalytic processes, such as the Suzuki–Miyaura coupling. The chloro and methoxy groups influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
4-Chlorotoluene: Similar structure but lacks the methoxy group.
4-Methoxytoluene: Similar structure but lacks the chloro group.
2-Chlorotoluene: Similar structure but lacks the methoxyphenyl group.
Uniqueness: 2-Chloro-4-(4-methoxyphenyl)toluene is unique due to the presence of both chloro and methoxyphenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)-1-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMCRMXGSKSRJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718372 |
Source
|
Record name | 3-Chloro-4'-methoxy-4-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-17-2 |
Source
|
Record name | 1,1′-Biphenyl, 3-chloro-4′-methoxy-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4'-methoxy-4-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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